molecular formula C17H15N3O B3728523 2-[(Z)-[(4-methylquinolin-2-yl)hydrazinylidene]methyl]phenol

2-[(Z)-[(4-methylquinolin-2-yl)hydrazinylidene]methyl]phenol

Cat. No.: B3728523
M. Wt: 277.32 g/mol
InChI Key: FBFCGDAMQYXTIH-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Z)-[(4-methylquinolin-2-yl)hydrazinylidene]methyl]phenol is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-[(4-methylquinolin-2-yl)hydrazinylidene]methyl]phenol typically involves the reaction of 4-methylquinoline-2-carbaldehyde with 2-hydroxybenzohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Additionally, purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-[(4-methylquinolin-2-yl)hydrazinylidene]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding hydrazine derivatives.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with alkyl halides or acyl chlorides to form ethers or esters, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Ethers or esters of the phenolic hydroxyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

    Medicine: Potential use in the treatment of diseases such as malaria and cancer due to its cytotoxic properties.

    Industry: Employed in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-[(Z)-[(4-methylquinolin-2-yl)hydrazinylidene]methyl]phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA and inhibit the replication of microbial cells, leading to their death.

    Pathways Involved: It interferes with the electron transport chain in microbial cells, disrupting their energy production and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinoline: Another quinoline derivative with similar biological activities.

    2-hydroxyquinoline: Known for its antimicrobial properties.

    Quinoline N-oxide: Exhibits similar chemical reactivity and biological activities.

Uniqueness

2-[(Z)-[(4-methylquinolin-2-yl)hydrazinylidene]methyl]phenol is unique due to its specific hydrazinylidene and phenolic functional groups, which confer distinct chemical reactivity and biological activities compared to other quinoline derivatives.

Properties

IUPAC Name

2-[(Z)-[(4-methylquinolin-2-yl)hydrazinylidene]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-12-10-17(19-15-8-4-3-7-14(12)15)20-18-11-13-6-2-5-9-16(13)21/h2-11,21H,1H3,(H,19,20)/b18-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFCGDAMQYXTIH-WQRHYEAKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)NN=CC3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=CC=CC=C12)N/N=C\C3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.